molecular formula C9H19N5 B13224511 N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine

N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13224511
M. Wt: 197.28 g/mol
InChI Key: OALKJWUMJYUBEK-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine ( 2060005-52-7) is a chemical compound with the molecular formula C 9 H 19 N 5 and a molecular weight of 197.28 g/mol . As a derivative of the 1,2,4-triazole heterocycle, this compound is of significant interest in medicinal and organic chemistry research. The 1,2,4-triazole core is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . While specific biological data for this exact analogue is not available in the public domain, compounds bearing the 1,2,4-triazole structure are extensively investigated for a wide spectrum of pharmacological activities. Research on similar triazole derivatives has demonstrated potential in areas such as antifungal , anticancer , antiviral , anticonvulsant , and antibacterial applications . The mechanism of action for such compounds is often tied to enzyme inhibition; for instance, antifungal triazoles like fluconazole inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, while anticancer agents like letrozole function as aromatase inhibitors . The structural features of this compound—specifically the triazole ring and alkylamine side chains—suggest it could serve as a valuable building block for developing enzyme inhibitors or receptor ligands . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate for further chemical exploration. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H19N5

Molecular Weight

197.28 g/mol

IUPAC Name

N,N-diethyl-5-(ethylaminomethyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H19N5/c1-4-10-7-8-11-9(13-12-8)14(5-2)6-3/h10H,4-7H2,1-3H3,(H,11,12,13)

InChI Key

OALKJWUMJYUBEK-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC(=NN1)N(CC)CC

Origin of Product

United States

Preparation Methods

Cyclization of Guanidine Derivatives with Dicarbonyl Compounds

One common approach to 1,2,4-triazole synthesis involves the reaction of aminoguanidine hydrochloride with dicarbonyl compounds or their derivatives (e.g., succinic anhydride or succinimide derivatives). This method enables the formation of the triazole ring via nucleophilic attack and ring closure under controlled conditions.

  • For example, the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves two complementary pathways:
    • Starting with N-guanidinosuccinimide reacting with amines under microwave irradiation, effective for aliphatic amines.
    • An alternative route involving N-arylsuccinimides reacting with aminoguanidine hydrochloride, suitable for less nucleophilic amines.

Specific Preparation Methods for N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine

Stepwise Synthetic Route

  • Synthesis of N,N-Diethyl-1,2,4-triazol-3-amine Core

    • Starting from aminoguanidine hydrochloride, react with a suitable diethyl-substituted precursor (such as diethylformamidine or diethyl-substituted guanidine derivatives) to form the N,N-diethyl-1,2,4-triazol-3-amine core.
    • Cyclization is typically carried out under reflux or microwave irradiation in polar solvents like ethanol or acetonitrile.
  • Introduction of the Ethylaminomethyl Group at Position 5

    • Perform a Mannich reaction by treating the triazole core with formaldehyde and ethylamine under acidic or neutral conditions.
    • This reaction installs the ethylaminomethyl group selectively at the 5-position of the triazole ring.
  • Purification and Characterization

    • The crude product is purified by recrystallization from ethanol or by chromatographic methods.
    • Characterization is done by NMR spectroscopy, IR, and elemental analysis to confirm substitution patterns and purity.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization to triazole core Aminoguanidine hydrochloride + diethyl precursor, microwave irradiation or reflux in ethanol/acetonitrile 60-85% Efficient for aliphatic amines
Mannich reaction Formaldehyde + ethylamine, acidic/neutral medium, reflux or room temperature 50-75% Selective substitution at 5-position
Purification Recrystallization or chromatography - Ensures high purity for analytical studies

Analytical and Structural Confirmation

  • NMR Spectroscopy: Confirms the presence of diethyl groups on the amino substituent and the ethylaminomethyl group at position 5.
  • IR Spectroscopy: Shows characteristic NH stretching bands and triazole ring vibrations.
  • X-ray Crystallography: Used in related triazole derivatives to confirm ring tautomerism and substituent positions.
  • Elemental Analysis: Validates molecular formula and purity.

Summary of Research Findings

  • The preparation of this compound leverages established synthetic routes for 1,2,4-triazoles, particularly cyclization of aminoguanidine derivatives and Mannich-type alkylation.
  • Microwave-assisted synthesis enhances reaction efficiency and yield for cyclization steps.
  • The choice of reagents and reaction conditions is critical to achieve selective substitution without side reactions.
  • The compound's synthesis is supported by robust analytical methods ensuring structural integrity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Triazol-3-amine derivatives exhibit diverse properties depending on substituents:

Compound Name Substituents Key Properties/Applications Reference
N-(3-Chlorobenzylidene)-1H-1,2,4-triazol-3-amine 3-chlorobenzylidene Anticancer activity via ROS induction
5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-amine 3-methoxyphenyl High purity (NLT 97%), potential pharma use
1-Ethyl-1H-1,2,4-triazol-5-amine Single ethyl group Simplified analog; lower lipophilicity
Target Compound N,N-Diethyl, 5-(ethylamino)methyl Enhanced lipophilicity, flexible structure Inferred

Key Observations :

  • Aromatic vs. Alkyl Substituents: Aromatic derivatives (e.g., 3-chlorobenzylidene, 3-methoxyphenyl) prioritize planar molecular conformations, facilitating π-π stacking in biological targets.
  • Lipophilicity: The diethyl and ethylamino-methyl groups increase logP compared to analogs like 1-ethyl-1H-1,2,4-triazol-5-amine, suggesting better absorption in lipid-rich environments.

Target Compound Implications :

  • While aromatic analogs show anticancer or antimicrobial activity, the target compound’s alkyl-rich structure may favor central nervous system (CNS) penetration or metabolic stability, though direct evidence is lacking.

Biological Activity

N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine is a synthetic organic compound belonging to the triazole class, characterized by its unique structure that includes a triazole ring and various amine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H19N5C_9H_{19}N_5, with a molecular weight of 197.28 g/mol. The presence of the triazole ring enhances its reactivity and interaction with biological targets, making it a subject of interest for various therapeutic applications.

Research indicates that this compound exhibits anticancer properties through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, suggesting a potential role in cancer therapy.
  • Nucleic Acid Interaction : The triazole moiety may interact with nucleic acids, impacting DNA and RNA synthesis, which is crucial for cellular replication and function.
  • Receptor Modulation : Binding to specific receptors or enzymes can lead to altered biological responses, modulating metabolic pathways that are vital for cell growth and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it was noted to have an IC50 value indicating effective inhibition of cell growth .
Cell LineIC50 (µg/mL)
A431 (human epidermoid carcinoma)23.30 ± 0.35
Jurkat (human T lymphocyte)<10

These values suggest that the compound's activity is comparable to established chemotherapeutic agents.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against strains such as Staphylococcus aureus and Enterococcus faecalis .

Case Study 1: Antitumor Efficacy

In a controlled study focusing on the efficacy of this compound in treating A431 cells:

  • The treatment resulted in a significant reduction in cell viability compared to untreated controls.
  • Apoptosis assays indicated increased rates of programmed cell death in treated cells.

Case Study 2: Antibacterial Activity

Another study assessed the antibacterial activity against common pathogens:

  • The compound was effective in inhibiting bacterial growth at low concentrations.
  • Further analysis revealed that it disrupted bacterial cell wall synthesis, contributing to its antimicrobial action.

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